molecular formula C16H19N3O4S B1674447 L-Ampicillin CAS No. 19379-33-0

L-Ampicillin

Cat. No. B1674447
CAS RN: 19379-33-0
M. Wt: 349.4 g/mol
InChI Key: AVKUERGKIZMTKX-UWFZAAFLSA-N
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Description

L-Ampicillin is a semi-synthetic derivative of penicillin, belonging to the aminopenicillin class of the penicillin family . It is used to manage and treat certain bacterial infections, including those caused by E. coli, S. aureus, S. pneumoniae, and H. influenzae . It was developed to overcome the issue of drug resistance and extend the antimicrobial coverage of penicillins .


Synthesis Analysis

The synthesis of ampicillin has been optimized in an aqueous system with partially dissolved antibiotic nucleus 6-aminopenicillanic acid (6-APA) . Theoretical calculations and column switching - LC/MS techniques have been used to study ampicillin dimerization .


Molecular Structure Analysis

Ampicillin trihydrate is chemically associated with the empirical formula C16H19N3O4S·3H2O . It is a semi-synthetic amino-penicillin derived from the elementary penicillin nucleus, 6-aminopenicillanic acid .


Chemical Reactions Analysis

Ampicillin can undergo dimerization reactions. For instance, ampicillin with an amino group in the 6-side chain favors dimerization mode C, where the amino group of one molecule attacks the β-lactam of another molecule . The degradation reaction of ampicillin with hydroxyl radical has also been investigated .


Physical And Chemical Properties Analysis

Ampicillin is a white, crystalline powder that is practically odorless . It has a molecular weight of 349.4 g/mol . It is also resistant to acid, which allows it to be administered orally .

Scientific Research Applications

Antimicrobial Applications

L-Ampicillin is widely used in antimicrobial applications . It is effective against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains . The high surface area-to-volume ratio of nanoparticles used in conjunction with L-Ampicillin can offer better therapy than classical drugs .

Nanoparticle Drug Delivery

L-Ampicillin can be delivered using nanosized carriers . These carriers have proven their efficacy for handling infectious diseases, including antibiotic-resistant ones, in vitro as well as in animal models .

Bioremediation

L-Ampicillin can be biodegraded by certain fungi, such as the white-rot fungus, Coriolopsis gallica . This fungus can eliminate L-Ampicillin from a liquid medium, making it a potential candidate for bioremediation applications .

Antibiotic Resistance Studies

L-Ampicillin is often used in studies investigating antibiotic resistance . The mechanisms of resistance can vary from one strain to another, and understanding these mechanisms can help in the development of new therapeutic strategies .

Environmental Pollution Control

Due to its biodegradability, L-Ampicillin can be used to control environmental pollution caused by pharmaceutical compounds . The fungus C. gallica can degrade high concentrations of L-Ampicillin, thus reducing its environmental impact .

Antibacterial Activity Studies

L-Ampicillin is used in studies investigating antibacterial activity . It can be used to study the efficacy of bactericidal (which kill bacteria) or bacteriostatic (slowing down bacterial growth) compounds .

Safety And Hazards

As with any medication, ampicillin has potential side effects and hazards. It’s important to use it only as directed by a healthcare professional. Overuse or misuse can lead to increased resistance .

Future Directions

With the increasing issue of antibiotic resistance, there is a need for new strategies to combat bacterial infections. One such strategy is combination therapy, which has emerged as a promising approach to combat multidrug-resistant bacteria . Recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

properties

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUERGKIZMTKX-BBGACYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172992
Record name Ampicillin, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ampicillin

CAS RN

19379-33-0
Record name L-(+)-Ampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19379-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-(+)-Ampicillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicillin, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPICILLIN, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV84J2559
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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